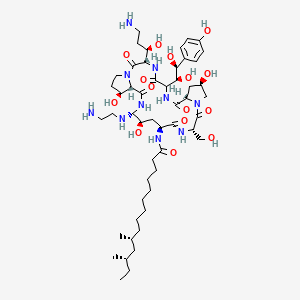![molecular formula C16H23N3 B13015869 N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound that features a bipyridine core with a cyclohexyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a bipyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated bipyridine derivatives.
Applications De Recherche Scientifique
N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines: These compounds share a similar tetrahydro structure but differ in their heterocyclic core.
1,5,6,7-Tetrahydro-4H-indol-4-ones: These compounds have a similar tetrahydro framework but feature an indole core.
Uniqueness
N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to its bipyridine core and cyclohexyl substituent, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H23N3 |
|---|---|
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
N-cyclohexyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H23N3/c1-2-7-13(8-3-1)19-16-14(9-6-12-18-16)15-10-4-5-11-17-15/h6,9,12-13H,1-5,7-8,10-11H2,(H,18,19) |
Clé InChI |
WCGZCQPFFIOTLE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C(C=CC=N2)C3=NCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)

![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)



![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)


